1-(3-Bromophenyl)pyrrolidin-3-amine
Overview
Description
1-(3-Bromophenyl)pyrrolidin-3-amine is an organic compound with the molecular formula C10H13BrN2. It is a cyclic secondary amine .
Synthesis Analysis
Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)pyrrolidin-3-amine has a molecular weight of 241.13 g/mol. It is a liquid at room temperature .Scientific Research Applications
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Ir-Catalyzed Synthesis of Functionalized Pyrrolidines :
- Application : This research focuses on the synthesis of functionalized pyrrolidines using the borrowing hydrogen methodology .
- Method : The study involves the use of iridium catalysts and amines to synthesize functionalized pyrrolidines .
- Results : The research resulted in a variety of functionalized pyrrolidines, which could have potential applications in various fields .
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- Application : “1-(3-Bromophenyl)pyrrolidin-3-amine” is a chemical compound that can be manufactured for use in various applications .
- Method : The specific methods of manufacturing this compound would depend on the requirements of the application .
- Results : The compound is available for purchase, indicating successful manufacturing .
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Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles :
- Application : This research focuses on the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .
- Method : The study involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
- Results : The research resulted in a variety of pyrrolidin-2-ones and 3-iodopyrroles, which could have potential applications in various fields .
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Biological Importance of Pyrrolone and Pyrrolidinone Derivatives :
- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Method : Researchers synthesize various pyrrolone and pyrrolidinone derivatives .
- Results : These derivatives have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Safety And Hazards
The safety information for 1-(3-Bromophenyl)pyrrolidin-3-amine indicates that it should be stored at room temperature . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMIAVSFNGTAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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